molecular formula C7H7Cl2NO2S B12707118 Methanesulfonamide, 1-chloro-N-(4-chlorophenyl)- CAS No. 52043-28-4

Methanesulfonamide, 1-chloro-N-(4-chlorophenyl)-

Cat. No.: B12707118
CAS No.: 52043-28-4
M. Wt: 240.11 g/mol
InChI Key: MZEKLSYSJFVWMT-UHFFFAOYSA-N
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Description

Methanesulfonamide, 1-chloro-N-(4-chlorophenyl)- is a chemical compound with the molecular formula C7H8ClNO2S. It is a sulfonamide derivative, characterized by the presence of a methanesulfonamide group attached to a 1-chloro-N-(4-chlorophenyl) moiety. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, 1-chloro-N-(4-chlorophenyl)- typically involves the reaction of methanesulfonyl chloride with 4-chloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

CH3SO2Cl+C6H4ClNH2CH3SO2NH(C6H4Cl)+HCl\text{CH}_3\text{SO}_2\text{Cl} + \text{C}_6\text{H}_4\text{ClNH}_2 \rightarrow \text{CH}_3\text{SO}_2\text{NH}(\text{C}_6\text{H}_4\text{Cl}) + \text{HCl} CH3​SO2​Cl+C6​H4​ClNH2​→CH3​SO2​NH(C6​H4​Cl)+HCl

Industrial Production Methods

On an industrial scale, the production of Methanesulfonamide, 1-chloro-N-(4-chlorophenyl)- involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, 1-chloro-N-(4-chlorophenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 4-chlorophenyl group can be substituted by other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to produce the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation: Products include sulfonic acids.

    Reduction: Products include amines and alcohols.

Scientific Research Applications

Methanesulfonamide, 1-chloro-N-(4-chlorophenyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methanesulfonamide, 1-chloro-N-(4-chlorophenyl)- involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: A simpler sulfonamide with similar reactivity but lacking the chlorophenyl group.

    N-(4-Chlorophenyl)methanesulfonamide: Similar structure but without the additional chlorine atom on the methanesulfonamide group.

    Benzenesulfonamide: Another sulfonamide derivative with a benzene ring instead of a chlorophenyl group.

Uniqueness

Methanesulfonamide, 1-chloro-N-(4-chlorophenyl)- is unique due to the presence of both the methanesulfonamide and 4-chlorophenyl groups, which confer specific chemical and biological properties

Properties

CAS No.

52043-28-4

Molecular Formula

C7H7Cl2NO2S

Molecular Weight

240.11 g/mol

IUPAC Name

1-chloro-N-(4-chlorophenyl)methanesulfonamide

InChI

InChI=1S/C7H7Cl2NO2S/c8-5-13(11,12)10-7-3-1-6(9)2-4-7/h1-4,10H,5H2

InChI Key

MZEKLSYSJFVWMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)CCl)Cl

Origin of Product

United States

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